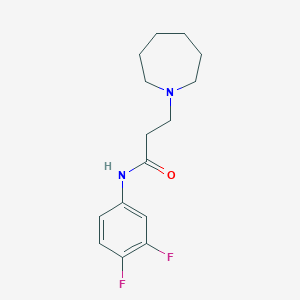
3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthetic method, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of inflammatory mediators in the body. By inhibiting these enzymes, the compound reduces inflammation, pain, and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide in lab experiments is its specificity for COX-2 and LOX enzymes. This allows for the selective inhibition of these enzymes without affecting other pathways in the body. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Zukünftige Richtungen
There are several future directions for research on 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide. One area of research is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer is an area of active research.
Synthesemethoden
The synthesis of 3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide involves the reaction of 3,4-difluoroacetophenone with azepane in the presence of sodium borohydride and acetic acid. The resulting product is then treated with propanoyl chloride to obtain the final product. This method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide |
|---|---|
Molekularformel |
C15H20F2N2O |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C15H20F2N2O/c16-13-6-5-12(11-14(13)17)18-15(20)7-10-19-8-3-1-2-4-9-19/h5-6,11H,1-4,7-10H2,(H,18,20) |
InChI-Schlüssel |
XCUBYUZDGKBPOH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
Kanonische SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248107.png)
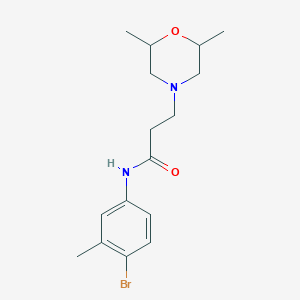
![N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248109.png)
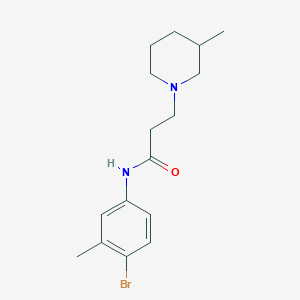
![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B248114.png)
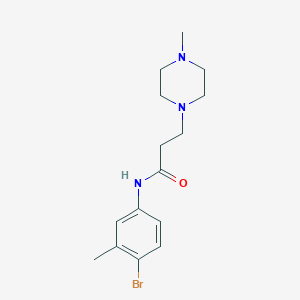
![3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248117.png)
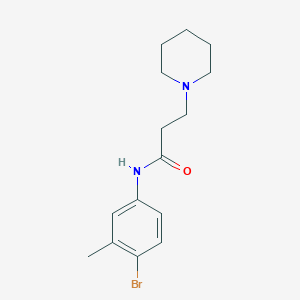
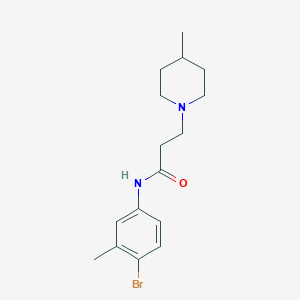
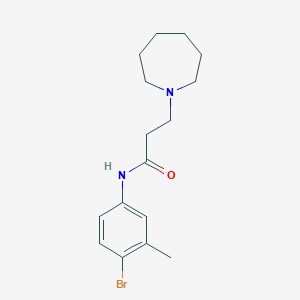
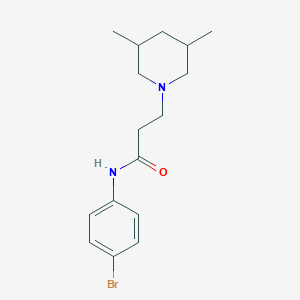
![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)
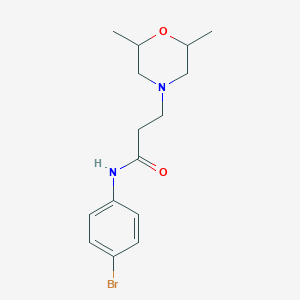
![N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248125.png)